molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4

(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde

Cat. No. B053752
M. Wt: 155.19 g/mol
InChI Key: VDZGIIOVACLOED-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism Of Action

The mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that is involved in many important functions in the brain, including learning and memory. By inhibiting the release of glutamate, (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may help to reduce the symptoms of neurological disorders.

Biochemical And Physiological Effects

Studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has a number of interesting biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the release of glutamate, as mentioned above. Additionally, studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde can modulate the activity of GABA receptors, which are important in the regulation of neuronal activity.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is that it has been found to be relatively stable under a variety of conditions. Additionally, this compound has been shown to have a high degree of selectivity for glutamate receptors, which makes it a useful tool for investigating the role of glutamate in the brain. One limitation of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One area where this compound may have potential applications is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in more detail, as well as its potential off-target effects on other neurotransmitter systems. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and in human clinical trials.

Synthesis Methods

The synthesis of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a series of steps that have been developed over time. One method that has been used involves the reaction of 2,3-dihydro-1H-pyrrolizine with nitrosobenzene in the presence of a catalyst. This reaction results in the formation of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde as a product.

Scientific Research Applications

(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been studied for its potential applications in scientific research. One area where this compound has been investigated is in the field of neuroscience. Studies have shown that this compound has an inhibitory effect on the release of glutamate, which is an important neurotransmitter in the brain. This suggests that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

CAS RN

116693-32-4

Product Name

(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1

InChI Key

VDZGIIOVACLOED-SFYZADRCSA-N

Isomeric SMILES

C1CCN2[C@H](C1)C[C@H](O2)C=O

SMILES

C1CCN2C(C1)CC(O2)C=O

Canonical SMILES

C1CCN2C(C1)CC(O2)C=O

synonyms

2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI)

Origin of Product

United States

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